Ethyl 2,2-dimethyl-6-azaspiro[3.4]octane-8-carboxylate

Lipophilicity CNS Drug Design Physicochemical Property Optimization

Researchers optimizing CNS-penetrant M4 PAMs or antimalarial diazaspiro series often face SAR discontinuity when substituting the 2,2-dimethyl ethyl ester scaffold with methyl ester or carboxylic acid analogs. Ethyl 2,2-dimethyl-6-azaspiro[3.4]octane-8-carboxylate (CAS 1936161-96-4) provides the exact steric constraint (gem-dimethyl) and ester handle required for lead optimization. • Fsp3 = 0.916; LogP ≈1.58 - ideal for CNS penetration • Orthogonal ethyl ester for amide coupling in DEL synthesis • 95% purity; available from stock for immediate dispatch

Molecular Formula C12H21NO2
Molecular Weight 211.30 g/mol
Cat. No. B15267368
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2,2-dimethyl-6-azaspiro[3.4]octane-8-carboxylate
Molecular FormulaC12H21NO2
Molecular Weight211.30 g/mol
Structural Identifiers
SMILESCCOC(=O)C1CNCC12CC(C2)(C)C
InChIInChI=1S/C12H21NO2/c1-4-15-10(14)9-5-13-8-12(9)6-11(2,3)7-12/h9,13H,4-8H2,1-3H3
InChIKeyVFMNPJLSEJELDA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2,2-dimethyl-6-azaspiro[3.4]octane-8-carboxylate – Spirocyclic Building Block


Ethyl 2,2-dimethyl-6-azaspiro[3.4]octane-8-carboxylate (CAS 1936161-96-4) is a spirocyclic building block featuring a 6-azaspiro[3.4]octane core with a geminal dimethyl substitution at the 2-position of the cyclobutane ring and an ethyl ester at the 8-position of the pyrrolidine ring [1]. This compound belongs to a class of azaspiro[3.4]octanes recognized as privileged scaffolds in medicinal chemistry, with derivatives reported as muscarinic M1/M4 receptor agonists for neurological disorders and as antimalarial leads targeting multiple stages of the Plasmodium falciparum lifecycle [2]. The spirocyclic architecture provides a distinctive three-dimensional orientation of exit vectors, positioning it as a multifunctional module for fragment-based and structure-guided drug discovery [3].

Privileged 6-azaspiro[3.4]octane core for fragment-based and structure-guided drug discovery

2,2-Dimethyl substitution restricts conformation and modulates basicity for CNS permeability profiling

Ethyl ester provides an orthogonal synthetic handle for library derivatization or SAR expansion

Why This Spirocyclic Scaffold is Irreplaceable


Superficially analogous 6-azaspiro[3.4]octane-8-carboxylate esters may appear interchangeable, but the unique combination of the 2,2-dimethyl substitution pattern and the ethyl ester profoundly alters physicochemical properties critical to lead optimization. The geminal dimethyl group at the cyclobutane 2-position imposes steric constraints that restrict conformational freedom and modulate the pKa of the pyrrolidine nitrogen differently compared to the unsubstituted parent scaffold or the corresponding methyl ester, directly impacting passive permeability and binding pocket complementarity [1]. Simple substitution with the methyl ester (CAS 1935388-01-4) or the carboxylic acid (CAS 1936268-69-7) cannot replicate the specific LogP, hydrogen-bond acceptor count, and steric profile required for structure–activity relationship (SAR) continuity, potentially derailing multiparameter optimization in programs targeting CNS-penetrant M4 agonists or antimalarial diazaspiro[3.4]octane series [2].

Methyl ester or carboxylic acid

Altering the ethyl ester to methyl (CAS 1935388-01-4) or acid (CAS 1936268-69-7) shifts LogP and H-bond acceptor count, disrupting multiparameter SAR continuity

Unsubstituted scaffold

Lack of 2,2-dimethyl substitution changes pKa and passive permeability profile; may not replicate target engagement in CNS programs

2-Azaspiro regioisomer

The 2-azaspiro[3.4]octane core orients the nitrogen differently, leading to loss of M4 receptor binding complementarity and selectivity

Differentiation from Four Closest Analogs


LogP Enhancement via Gem-Dimethyl Substitution

The target compound exhibits a predicted LogP of 1.58, reflecting the lipophilic contribution of the geminal dimethyl group on the cyclobutane ring . This value is substantially higher than the unsubstituted analog ethyl 6-azaspiro[3.4]octane-8-carboxylate, which lacks the dimethyl substitution and is inherently more polar, making the target compound more suitable for lead series requiring balanced lipophilic permeability profiles .

Predicted LogP
Cross-study comparable
LogP = 1.58

Supports lipophilic permeability profiling for CNS or antimicrobial series

Predicted value; experimental confirmation recommended

Lipophilicity CNS Drug Design Physicochemical Property Optimization

Synthetic Scalability of 2,2-Dimethyl Scaffold

The synthesis of 2,2-dimethyl-6-azaspiro[3.4]octane-8-carboxylate proceeds via a step-economic annulation strategy that yields the desired spirocyclic scaffold in significantly higher yields compared to the synthesis of the unsubstituted 6-azaspiro[3.4]octane core. Carreira and co-workers demonstrated that analogous azaspiro[3.4]octane syntheses achieve reproducible yields exceeding 70% on gram scale, while the synthesis of the unsubstituted parent core is reported with variable yields ranging from 70% to 90% depending on the method but lacks the dimethyl substitution that facilitates purification and downstream derivatization [1]. The 2,2-dimethyl variant benefits from reduced polarity and improved chromatographic behavior, enabling more efficient isolation of intermediates in fragment-based library production .

Synthetic Yield
Class-level inference
Typically >70% yield; improved purification over unsubstituted analog

Supports scalable library synthesis and cost-efficient procurement

Based on analogous spirocyclization protocols (Org. Lett. 2011)

Synthetic Accessibility Spirocyclic Building Blocks Process Chemistry

pKa Modulation by 2,2-Dimethyl Substitution

The pyrrolidine nitrogen pKa of the target compound is predicted to be elevated to approximately 11.4, consistent with the electron-donating inductive effect of the geminal dimethyl group on the adjacent cyclobutane ring . In contrast, the unsubstituted 6-azaspiro[3.4]octane scaffold exhibits a predicted pKa of 11.27–11.41 . While the absolute pKa shift is modest, the altered basicity influences the extent of protonation at physiological pH and within lysosomal compartments, directly affecting volume of distribution and target engagement for intracellular CNS targets [1].

Predicted pKa
Class-level inference
~11.4 (unsubstituted ~11.3–11.4)

May alter protonation state and lysosomal trapping behavior

Electron-donating dimethyl group; predicted values

Basicity Receptor Binding Physicochemical Profiling

6-Azaspiro vs. 2-Azaspiro M4 Receptor Pharmacology

The 6-azaspiro[3.4]octane scaffold is a critical pharmacophoric element in several M4 receptor agonist programs, including NBI-1117568 (ethyl 2-[4-(2-methylpyrazol-3-yl)piperidin-1-yl]-6-azaspiro[3.4]octane-6-carboxylate) [1]. The 6-azaspiro[3.4]octane regioisomer orients the nitrogen atom to engage a distinct hydrogen-bond network within the orthosteric binding site compared to the 2-azaspiro[3.4]octane regioisomer, which is employed in a different subset of M4 agonist chemotypes [2]. The 2,2-dimethyl substitution further stabilizes the preferred bioactive conformation by restricting cyclobutane ring puckering, a feature absent in the 2-azaspiro[3.4]octane regioisomer series [3].

Scaffold Regioisomer
Class-level inference
6-aza core engages M4 orthosteric site; 2-aza loses critical binding orientation

Regioisomer selection essential for M4 receptor SAR continuity

Based on patent and literature data

Muscarinic M4 Agonists Schizophrenia CNS Drug Discovery

Fsp3 and 3D Character vs. Planar Heterocycles

The fully saturated 6-azaspiro[3.4]octane scaffold with 2,2-dimethyl substitution achieves an Fsp3 (fraction of sp3-hybridized carbons) value of 0.916, significantly higher than that of typical planar heterocycles such as pyridine (Fsp3 = 0.0) or pyrimidine (Fsp3 = 0.0) [1]. In the context of antimalarial drug discovery, the diazaspiro[3.4]octane chemotype was specifically selected from high-throughput screening campaigns because its high Fsp3 conferred a novel three-dimensional scaffold with favorable physicochemical properties for crossing biological membranes and engaging intracellular targets [2]. Compared to the methyl ester analog (CAS 1935388-01-4) or the fully deprotected carboxylic acid (CAS 1936268-69-7), the ethyl ester maintains the optimal balance of rotatable bonds (3 rotors) and hydrogen-bond acceptors (3 HBA) for fragment-based library assembly .

Fsp3
Cross-study comparable
0.916 (vs. planar heterocycles Fsp3 = 0.0)

High 3D character supports fragment-based and phenotypic screening libraries

Ethyl ester balances rotatable bonds and H-bond acceptors for lead optimization

Fraction sp3 3D Diversity Fragment-Based Drug Discovery

Primary Application Scenarios


M4 Receptor Agonist Lead Optimization

Use as a core scaffold for synthesizing 6-substituted spirocyclic M4 agonists for schizophrenia and cognitive disorders. The 2,2-dimethyl substitution restricts the scaffold's conformation, supporting the development of selective M4 PAMs with improved brain penetration, as predicted by its LogP of 1.58 . The scaffold is directly analogous to that used in NBI-1117568, a clinical-stage M4 agonist [1].

Antimalarial Fragment-Based Drug Discovery

Utilize as a starting material in the synthesis of novel diazaspiro[3.4]octane analogs targeting multiple stages of the Plasmodium falciparum lifecycle. The high Fsp3 (0.916) and balanced HBA/HBD profile (3 HBA, 1 HBD) make it an ideal fragment for phenotypic screening libraries [2]. The ethyl ester can be hydrolyzed to the carboxylic acid (CAS 1936268-69-7) for further derivatization.

DNA-Encoded Library (DEL) Building Block

The ethyl ester functionality provides a chemically orthogonal handle for on-DNA amide coupling reactions in DEL synthesis. The gem-dimethyl group enhances the scaffold's three-dimensional character (Fsp3 = 0.916) and reduces off-target interactions, increasing library diversity and hit identification rates in DEL-based screening campaigns [3].

Application
Selection Property
Validation Focus
Muscarinic M4 agonist research
6-Azaspiro scaffold with conformationally restricted 2,2-dimethyl substitution
M4 receptor binding and functional selectivity assays
Antimalarial fragment-based screening
High Fsp3 (0.916) and balanced HBA/HBD profile
Multi-stage Plasmodium lifecycle activity evaluation
DNA-encoded library synthesis
Orthogonal ethyl ester for on-DNA amide coupling
Library diversity and hit validation in DEL campaigns
Quote Request

Request a Quote for Ethyl 2,2-dimethyl-6-azaspiro[3.4]octane-8-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.